3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a triazoloquinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Triazoloquinazoline Core Formation: The triazoloquinazoline core can be constructed via cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and azides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders and cancers.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is explored for its pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the development of new drugs and chemical probes for biological research.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to receptor sites, altering cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: A compound with a similar bromophenyl and indole structure but different core.
2-(1H-indol-3-yl)cyclohexan-1-one: Another indole-containing compound with different functional groups.
Uniqueness
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Biologische Aktivität
The compound 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈BrN₅
- Molecular Weight : 396.28 g/mol
The presence of the bromophenyl and indole moieties suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and cardiovascular systems.
Antihypertensive Effects
Recent studies have highlighted the antihypertensive properties of related triazoloquinazoline derivatives. For instance, a series of 1,2,4-triazolo[1,5-a]quinazolines were synthesized and evaluated for their ability to modulate blood pressure in animal models. Some compounds demonstrated significant reductions in heart rate and blood pressure, suggesting potential as adrenoblockers or cardiac stimulants .
Anticonvulsant Activity
Triazole derivatives have also been studied for their anticonvulsant properties. In one study, a series of triazole-containing compounds exhibited varying degrees of activity in seizure models. The most potent compound showed an effective dose (ED50) of 23.4 mg/kg in the maximal electroshock (MES) test, indicating that modifications to the triazole structure can enhance anticonvulsant efficacy .
CNS Depressant Effects
The CNS depressant activity of similar quinazoline derivatives has been documented. Compounds with structural similarities to the target compound have shown promise in reducing locomotor activity in rodent models, suggesting potential applications in treating anxiety or sleep disorders .
Antimicrobial Activity
Preliminary screening of related compounds for antimicrobial properties has indicated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline ring can enhance antimicrobial potency .
Study 1: Antihypertensive Activity
In a controlled study using rat models, several triazoloquinazoline derivatives were administered to evaluate their blood pressure-lowering effects. The results indicated that certain derivatives significantly reduced systolic blood pressure compared to controls, with some compounds achieving complete abolition of tachycardia associated with hypertension .
Study 2: Anticonvulsant Screening
A comprehensive screening of various triazole derivatives revealed that modifications at specific positions on the quinazoline ring could lead to enhanced anticonvulsant activity. The most promising candidates exhibited protective indices (PI) greater than 25, indicating a favorable therapeutic window for further development .
Study 3: CNS Activity Assessment
In assessing CNS depressant effects, compounds were subjected to behavioral tests that measure sedation and anxiolytic-like effects. Results showed significant decreases in locomotor activity at specific doses, supporting the hypothesis that these compounds may possess therapeutic potential for anxiety-related disorders .
Data Summary Table
Compound | Activity | ED50 (mg/kg) | Comments |
---|---|---|---|
Compound A | Antihypertensive | Not specified | Significant reduction in BP |
Compound B | Anticonvulsant | 23.4 | Effective in MES test |
Compound C | CNS Depressant | Not specified | Reduced locomotor activity |
Compound D | Antimicrobial | Not specified | Effective against Gram-positive bacteria |
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN6/c26-18-7-5-6-16(14-18)23-25-29-24(20-9-2-4-11-22(20)32(25)31-30-23)27-13-12-17-15-28-21-10-3-1-8-19(17)21/h1-11,14-15,28H,12-13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGMAAFUUQXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.